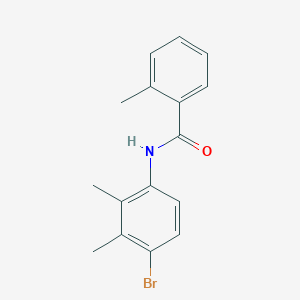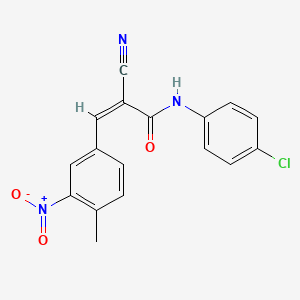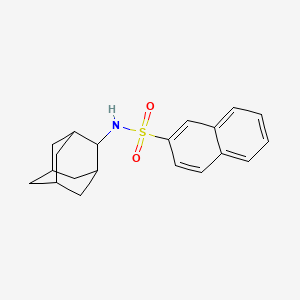
N-(4-methoxybenzyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors, such as protein kinase C and vascular endothelial growth factor receptor, which are known to play a critical role in cancer progression.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has good solubility and stability, which makes it easy to handle in laboratory experiments. However, one of the limitations of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its relatively complex synthesis process, which may limit its widespread use in research.
Direcciones Futuras
There are several areas of future research that could be explored with N-(4-methoxybenzyl)-2-naphthalenesulfonamide. One potential direction is to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be used as a starting point for the development of new analogs with improved potency and selectivity. Finally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be evaluated in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, N-(4-methoxybenzyl)-2-naphthalenesulfonamide is a promising compound with potential therapeutic applications in cancer research. While further research is needed to fully understand its mechanism of action and potential limitations, N-(4-methoxybenzyl)-2-naphthalenesulfonamide represents a valuable tool for scientists working to develop new treatments for cancer and other diseases.
Métodos De Síntesis
N-(4-methoxybenzyl)-2-naphthalenesulfonamide can be synthesized using a multi-step reaction process, which involves the condensation of 4-methoxybenzaldehyde with 2-naphthalenesulfonyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by an acidification step to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-methoxybenzyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which further enhance its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILGLULBKUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-naphthalenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)



![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)